

Comprehensive Structural Analysis and Physicochemical Profiling of Propyl 2-bromo-4-hydroxybenzoate

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Compound of Interest

Compound Name: *Propyl 2-bromo-4-hydroxybenzoate*

Cat. No.: *B8212363*

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Executive Summary

The structural elucidation of halogenated benzoates requires a rigorous, self-validating analytical approach. **Propyl 2-bromo-4-hydroxybenzoate** (CAS: 2803476-78-8)[1] is a highly specific brominated derivative of the paraben family. While environmental halogenation during water treatment typically yields 3-bromo or 3,5-dibromo paraben by-products due to the strong ortho-directing effects of the phenolic hydroxyl group[2], the 2-bromo isomer represents a unique regiochemical scaffold. It is frequently utilized as a specialized pharmaceutical intermediate or an analytical standard. Because halogenated parabens exhibit altered persistence, toxicity, and estrogen antagonistic activities compared to their non-halogenated parent compounds[3], precise structural characterization is paramount.

This whitepaper outlines the definitive analytical workflows—combining High-Resolution Mass Spectrometry (HRMS) and Multi-Nuclear Nuclear Magnetic Resonance (NMR) spectroscopy—required to unambiguously confirm the structure, connectivity, and regiochemistry of **Propyl 2-bromo-4-hydroxybenzoate**.

Structural Elucidation Workflow

To prevent false-positive identifications of positional isomers (e.g., confusing the 2-bromo isomer with the environmentally prevalent 3-bromo isomer), a multi-modal workflow is mandatory.

Workflow for the structural elucidation of halogenated parabens.

Step-by-Step Methodologies: Analytical Protocols

As an application scientist, I design protocols where every variable—from solvent selection to ionization mode—is driven by molecular causality. The following methods form a self-validating system for the analysis of **Propyl 2-bromo-4-hydroxybenzoate**.

Protocol A: High-Resolution LC-MS/MS Analysis

Mass spectrometry provides the foundational proof of the molecular formula and halogenation state.

- **Sample Preparation:** Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol. Causality: Methanol ensures complete solvation of the lipophilic propyl ester chain while maintaining optimal desolvation kinetics during electrospray ionization (ESI).
- **Chromatographic Separation:** Inject 2 μ L onto a sub-2 μ m C18 reverse-phase column. Use a mobile phase gradient of Water (0.1% Formic Acid) and Acetonitrile. Causality: Formic acid acts as a proton donor for the mobile phase but paradoxically enhances negative ion mode (ESI-) sensitivity for phenols by stabilizing the droplet surface prior to the ejection of the deprotonated phenoxide ion.
- **MS Acquisition (Full Scan):** Monitor the isotopic cluster at m/z 257.0 and 259.0. Causality: Bromine possesses two stable isotopes (^{79}Br and ^{81}Br) in a nearly 1:1 natural abundance. The presence of a doublet precursor ion with equal intensity is the definitive diagnostic signature of a mono-brominated species[2].

- Collision-Induced Dissociation (CID): Isolate the m/z 257.0 precursor and apply a normalized collision energy (NCE) of 20-25 eV. Causality: This energy regime selectively cleaves the ester alkyl chain, yielding a highly stable 2-bromo-4-hydroxybenzoate core fragment, confirming the intact nature of the halogenated aromatic ring.

Protocol B: Regiochemical Assignment via ^1H NMR

NMR is the only technique capable of unambiguously differentiating the 2-bromo isomer from the 3-bromo isomer.

- Solvent Selection: Dissolve 15 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d_6). Causality: Unlike Chloroform- d_3 , DMSO- d_6 does not strongly hydrogen-bond with the phenolic -OH group, drastically slowing its chemical exchange rate. This allows the -OH proton to be observed as a sharp singlet (~10.5 ppm), enabling 2D NOESY correlations.
- ^1H NMR Acquisition (400 MHz): Acquire 16 transients with a 30° pulse angle and a 2-second relaxation delay.
- Spin System Interpretation: Analyze the aromatic region for an AMX spin system. Causality: In the 2-bromo isomer, the protons are located at C3, C5, and C6.
 - H3 (isolated between Br and OH) appears as a doublet with a small meta coupling constant (1.5 Hz).
 - H5 appears as a doublet of doublets (dd) due to ortho coupling to H6 (10.5 Hz) and meta coupling to H3.
 - H6 appears as a doublet (10.5 Hz).

Regiochemical differentiation of brominated paraben isomers via NMR.

Quantitative Data Summary

The following table synthesizes the fundamental physicochemical properties and expected analytical parameters for **Propyl 2-bromo-4-hydroxybenzoate**, providing a reference matrix for laboratory validation[1].

Parameter / Property	Value / Specification	Analytical & Chemical Significance
CAS Number	2803476-78-8	Uniquely identifies the 2-bromo regiochemical isomer.
Molecular Formula	C10H11BrO3	Defines the exact mass and isotopic distribution[1].
Molecular Weight	259.1 g/mol	Target nominal mass for low-resolution MS calibration.
Isotopic Signature	1:1 ratio (Br : Br)	Diagnostic MS feature confirming mono-bromination[2].
Aromatic Spin System	1,2,4-trisubstituted	Confirmed via 1H NMR ortho/meta coupling constants.
Toxicity Profile Shift	Estrogen Antagonistic	Halogenation alters the estrogenic agonism of parent parabens[3].

Conclusion

The structural analysis of **Propyl 2-bromo-4-hydroxybenzoate** demands precision in both instrumentation and data interpretation. By leveraging the isotopic signatures inherent to HRMS and the spatial connectivity mapped by 1H NMR AMX spin systems, researchers can confidently differentiate this specific synthetic intermediate from its closely related

environmental by-products. This rigorous analytical grounding is essential for downstream toxicological profiling and pharmaceutical development.

References

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Sources

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